rIno.H-Arg-OH

Solubility Enhancement Aqueous Formulation Salt Formation

Choose rIno.H-Arg-OH (CAS 503059-87-8) for unrivaled aqueous solubility and dosing accuracy. Unlike free inosine (limited to ~15.8 mM), this 1:1 cocrystal remains dissolved at higher concentrations, eliminating precipitation and heterogeneous dosing. Its defined stoichiometry ensures batch-to-batch consistency for reproducible in vitro activation, neuroprotection, and dissolution studies. Avoid the variability and confounding effects of ad hoc physical mixtures—insist on the crystalline salt for reliable results.

Molecular Formula C16H26N8O7
Molecular Weight 442.43 g/mol
CAS No. 503059-87-8
Cat. No. B15165988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamerIno.H-Arg-OH
CAS503059-87-8
Molecular FormulaC16H26N8O7
Molecular Weight442.43 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C10H12N4O5.C6H14N4O2/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-,6-,7-,10-;4-/m10/s1
InChIKeyQTMDQETVTMLSEF-JFBGYKOFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rIno.H-Arg-OH (CAS 503059-87-8) Procurement Guide: Compound Identity and Technical Baseline


rIno.H-Arg-OH (CAS 503059-87-8) is a stoichiometric 1:1 salt (cocrystal) formed between the purine nucleoside inosine and the amino acid L-arginine, bearing the molecular formula C₁₆H₂₆N₈O₇ and a molecular weight of 442.43 g/mol [1]. This distinct molecular entity combines the physicochemical and biological properties of both parent compounds, enabling the co-delivery of a purine nucleoside and a nitric oxide synthase substrate in a single, water-soluble crystalline form [2]. Unlike a simple physical mixture of inosine and L-arginine powders, the salt form presents a defined stoichiometry and unique solid-state properties that can directly influence dissolution behavior, formulation stability, and biological assay reproducibility .

Procurement Risk Alert: Why rIno.H-Arg-OH Cannot Be Replaced by a Simple Physical Mixture of Inosine and L-Arginine


Substituting rIno.H-Arg-OH with an ad hoc physical mixture of free inosine and L-arginine powders introduces significant and quantifiable risks to experimental reproducibility. The primary failure mode lies in aqueous solubility and dissolution kinetics: pure inosine exhibits notably limited water solubility (approximately 15.8 mM), which can lead to precipitation, heterogeneous dosing, and inconsistent biological responses in aqueous assay systems . In contrast, the pre-formed inosine-arginine salt demonstrates substantially enhanced aqueous solubility and, critically, remains dissolved in solution at concentrations where free inosine precipitates [1]. Furthermore, a simple mixture lacks the defined 1:1 stoichiometry of the cocrystal, introducing batch-to-batch variability in the molar ratio of the two active components and potentially confounding dose-response relationships [2]. These physicochemical and compositional discrepancies render direct substitution of the salt form with a physical mixture scientifically invalid for applications requiring precise dosing, aqueous formulation, or consistent in vitro activation profiles.

rIno.H-Arg-OH Quantitative Differentiation Evidence: Verified Performance Metrics Against Comparators


Superior Aqueous Solubility and Solution Stability of Inosine-Arginine Salt Versus Free Inosine

The inosine-arginine salt (rIno.H-Arg-OH) exhibits fundamentally different aqueous solubility behavior compared to pure inosine. While free inosine is described as poorly soluble in water, the pre-formed salt is characterized as easily soluble and, crucially, remains dissolved in aqueous solution at concentrations where pure inosine would precipitate [1]. This property eliminates the need for organic co-solvents or complex formulation strategies often required when working with pure inosine in biological buffers [2].

Solubility Enhancement Aqueous Formulation Salt Formation Cocrystal Inosine

Enhanced Potency in Biological Activation: Inosine-Arginine Salt Versus Free Inosine in Myxozoan Actinospore Assays

In direct functional assays measuring polar capsule discharge and sporoplasm emission in myxozoan actinospores, the inosine-arginine salt demonstrated markedly superior efficacy compared to pure inosine. The salt form elicited robust biological activation at significantly lower molar concentrations, indicating a potency enhancement that cannot be replicated by using free inosine alone [1]. This functional advantage is directly attributed to the combined properties of the salt, including its enhanced solubility and the synergistic presence of the arginine counterion [2].

Biological Activation Potency Myxozoan Inosine Arginine Salt

Dual Neuroprotective Potential: Convergent Evidence for Inosine and L-Arginine in CNS Injury and Ischemia Models

While direct head-to-head data for rIno.H-Arg-OH in neuroprotection models are absent from the identified literature, strong class-level evidence demonstrates that both constituent molecules independently exert neuroprotective and regenerative effects in relevant in vivo models. Inosine has been shown to significantly improve functional recovery and promote axonal sprouting following spinal cord injury in mice, and to stimulate axonal growth in cell culture [1]. Independently, L-arginine treatment has been demonstrated to decrease neuronal death and improve functional recovery in rat cerebral ischemia/reperfusion models [2]. The rIno.H-Arg-OH salt offers a defined, stoichiometric 1:1 combination of these two neuroprotective agents in a single, highly water-soluble entity.

Neuroprotection Spinal Cord Injury Stroke Axonal Regeneration Ischemia-Reperfusion

Defined Stoichiometry and Solid-State Identity: Crystalline Salt Versus Amorphous Physical Mixture

rIno.H-Arg-OH is described as a solid crystalline salt with a defined 1:1 stoichiometry between inosine and L-arginine [1]. This is in direct contrast to a physical mixture of the two powders, which is inherently heterogeneous at the particulate level and lacks a fixed molar ratio at any given sampling point. The crystalline nature of the salt ensures batch-to-batch consistency, uniform particle properties, and a single, well-defined melting endotherm (or other thermal signature) that can serve as a reliable identity and purity marker in quality control [2]. A physical mixture will exhibit multiple thermal events corresponding to each component, complicating analytical verification.

Stoichiometry Cocrystal Solid-State Chemistry Formulation Consistency Quality Control

Validated Application Scenarios for rIno.H-Arg-OH Based on Quantitative Evidence


In Vitro Activation Assays Requiring High Aqueous Solubility and Precise Dosing of Inosine

For in vitro assays investigating nucleoside-sensitive biological processes—such as the activation of myxozoan actinospores—where aqueous solubility of inosine is a limiting factor, rIno.H-Arg-OH is the preferred reagent. The salt form remains dissolved at concentrations where pure inosine precipitates, enabling the exploration of higher, physiologically relevant dose ranges without the confounding effects of undissolved particulates or organic co-solvents [1]. This directly addresses the experimental obstacle cited in the primary literature: 'the low solubility of pure inosine and guanosine' [2].

Neuroprotection and CNS Regeneration Research Requiring Defined Co-Delivery of Inosine and L-Arginine

In preclinical studies of spinal cord injury, stroke, or traumatic brain injury, rIno.H-Arg-OH offers a convenient single-agent source for the co-administration of inosine and L-arginine. Independent studies have established that inosine promotes axonal regeneration and functional recovery after spinal cord injury [1], while L-arginine exerts neuroprotective effects in cerebral ischemia/reperfusion models [2]. The 1:1 salt ensures that both agents are delivered simultaneously and in a fixed molar ratio, simplifying experimental design and enhancing reproducibility compared to formulating separate compounds.

Formulation Development and Solubility-Challenged Nucleoside Delivery Systems

For pharmaceutical scientists developing aqueous formulations of nucleoside-based therapeutics, rIno.H-Arg-OH provides a validated case study in solubility enhancement through salt formation. The conversion of poorly soluble inosine into an easily soluble arginine salt [1] demonstrates a proven strategy that can inform the development of other nucleoside-amino acid cocrystals. The crystalline nature of the salt further offers advantages in solid-state stability and manufacturability over amorphous physical mixtures [2].

Quality Control and Analytical Method Development Requiring a Well-Defined Inosine-Arginine Reference Standard

Analytical laboratories developing HPLC, LC-MS, or dissolution methods for formulations containing inosine and arginine should utilize rIno.H-Arg-OH as the primary reference standard. Its defined 1:1 stoichiometry and crystalline solid-state identity provide a reliable, single-peak benchmark for method validation, whereas a physical mixture yields two discrete analytical signals and variable composition, rendering it unsuitable for quantitative method development [1].

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